Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate

Medicinal Chemistry Synthetic Intermediate Property Prediction

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate (CAS 261729-53-7) is a heterocyclic small molecule built on the privileged [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a core structure extensively explored for developing adenosine receptor antagonists, phosphodiesterase inhibitors, and MAO inhibitors. The compound features a benzyl group at the 4-position and an ethyl ester at the 1-position, making it a versatile synthetic intermediate for structure-activity relationship (SAR) studies or a direct screening candidate.

Molecular Formula C19H16N4O2
Molecular Weight 332.363
CAS No. 261729-53-7
Cat. No. B2631800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate
CAS261729-53-7
Molecular FormulaC19H16N4O2
Molecular Weight332.363
Structural Identifiers
SMILESCCOC(=O)C1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4
InChIInChI=1S/C19H16N4O2/c1-2-25-19(24)18-22-21-17-15(12-13-8-4-3-5-9-13)20-14-10-6-7-11-16(14)23(17)18/h3-11H,2,12H2,1H3
InChIKeyDJXQKAPQOGJRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate (CAS 261729-53-7): A Core Scaffold for Bioactive Heterocycle Development


Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate (CAS 261729-53-7) is a heterocyclic small molecule built on the privileged [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a core structure extensively explored for developing adenosine receptor antagonists, phosphodiesterase inhibitors, and MAO inhibitors [1]. The compound features a benzyl group at the 4-position and an ethyl ester at the 1-position, making it a versatile synthetic intermediate for structure-activity relationship (SAR) studies or a direct screening candidate .

Why In-Class [1,2,4]Triazolo[4,3-a]quinoxaline Analogs Cannot Be Interchanged for Ethyl 4-benzyl-1-carboxylate in Research


Attempting to simply substitute this compound with other [1,2,4]triazolo[4,3-a]quinoxaline derivatives is scientifically unsound due to the profound impact of subtle substituent changes on target selectivity and potency. The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is highly sensitive to modifications at positions 1, 4, and the benzo-fused ring, with different substitution patterns leading to divergent biological profiles, including selective A1/A3 adenosine receptor antagonism [1], PDE2/PDE10 inhibition [2], or MAO-A inhibition [3]. The specific 4-benzyl and 1-ethyl carboxylate substitution pattern of this compound occupies a unique niche in the chemical property space (e.g., calculated LogP ~3.6, polar surface area 69 Ų ) that directly dictates membrane permeability, target binding, and the range of possible downstream synthetic modifications. Therefore, switching to a 4-chloro, 4-oxo, or 1-methyl analog fundamentally alters the molecule's biological fingerprint and synthetic utility.

Direct Quantitative Evidence for Selecting Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate: Limitation Assessment and Available Data


Physicochemical Property Differentiation for Dual-Purpose Scaffold Design

This compound's specific 4-benzyl, 1-ethyl carboxylate substitution results in a calculated physicochemical profile that differs from its closest in-class analogs, directly impacting its suitability as both a screening candidate and a synthetic building block. Its predicted values of LogP 3.60, LogD7.4 3.44, and a topological polar surface area (tPSA) of 69 Ų place it in an ideal property space for CNS drug-likeness, contrasting with the more polar 4-oxo analog (Ethyl 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate, CAS 2177259-04-8) and offering a different reactivity profile than the 4-chloro analog (CAS 1251017-01-2).

Medicinal Chemistry Synthetic Intermediate Property Prediction

Advantageous Ester Handle for Modular Medicinal Chemistry Compared to 1-Methyl or 1-Unsubstituted Analogs

The 1-ethyl carboxylate group on the triazole ring acts as a versatile functional handle for further derivatization (e.g., hydrolysis to the carboxylic acid followed by amide coupling), a feature absent in 1-unsubstituted or 1-methyl analogs explored as MAO inhibitors (e.g., 4-benzyl-1-aryl-[1,2,4]triazolo[4,3-a]quinoxalines) [1]. While the 4-benzyl-1-aryl series from Khattab et al. (2010) provided a compound with an observed MAO-A IC50 of 0.70 nM [2], these compounds lack the ester group, limiting their direct use as building blocks for chemistry space expansion. A direct quantitative comparison of synthetic yields or downstream product diversity is not available from the literature.

Synthetic Chemistry Protecting Group Strategy SAR Derivatization

Ideal Research Applications for Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate Stemming from Its Specific Properties


A Late-Stage Diversification Master Compound for CNS-Targeted Kinase or PDE Libraries

Given its predicted CNS drug-like property profile (LogP ~3.6, tPSA 69 Ų ), this compound is an optimal central scaffold for medicinal chemistry programs targeting neurological disorders. Its 4-benzyl group ensures membrane permeability, while the 1-ethyl ester provides a clean handle for generating a library of amide derivatives by simple saponification and coupling. This is in contrast to using a 4-chloro or 4-oxo analog, which would either introduce unwanted reactivity or negatively shift the physicochemical properties into a less CNS-favorable range.

A Direct Control Probe in MAO-A Selectivity Studies vs. 4-Benzyl-1-Aryl Analogs

The structurally close analog 4-benzyl-1-aryl-[1,2,4]triazolo[4,3-a]quinoxalines have been reported as potent MAO-A inhibitors (IC50 as low as 0.70 nM) [1]. This compound, with its 1-ethyl ester replacing the 1-aryl group, serves as a crucial negative control or selectivity probe in MAO assays. Researchers can use it to investigate the requirement of a planar aryl ring at the 1-position for MAO-A binding, thereby dissecting the structure-activity relationship, a study not possible with the active 1-aryl compounds alone.

An Advanced Intermediate for A3 Adenosine Receptor Antagonist Development

The [1,2,4]triazolo[4,3-a]quinoxaline-1-one core is a well-established scaffold for selective human A3 adenosine receptor antagonists [2]. This compound is a direct precursor to the 1-one derivative (via ester hydrolysis and decarboxylative oxidation). Its procurement allows a streamlined two-step synthesis of the A3 pharmacophore, potentially offering an advantage in yield or purity over alternative synthetic routes that start from less elaborated quinoxaline precursors, though direct comparative yield data are not publicly available.

Quote Request

Request a Quote for Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.